Cas no 2228241-82-3 (3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine)

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine is a fluorinated aromatic amine derivative with a bromo-methoxy substitution pattern on the phenyl ring. Its unique structural features, including the difluoropropanamine moiety, make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methoxy group contributes to electronic modulation. The difluoromethyl group improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules targeting CNS disorders or enzyme inhibition. Its well-defined purity and stability ensure reliable performance in synthetic applications.
3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine structure
2228241-82-3 structure
商品名:3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
CAS番号:2228241-82-3
MF:C10H12BrF2NO
メガワット:280.109189033508
CID:5997710
PubChem ID:165964366

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 2228241-82-3
    • 3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
    • EN300-1942377
    • 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
    • インチ: 1S/C10H12BrF2NO/c1-15-9-4-7(2-3-8(9)11)5-10(12,13)6-14/h2-4H,5-6,14H2,1H3
    • InChIKey: SVMMOYVLUVLNSY-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1OC)CC(CN)(F)F

計算された属性

  • せいみつぶんしりょう: 279.00703g/mol
  • どういたいしつりょう: 279.00703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.2Ų

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942377-0.05g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
0.05g
$1212.0 2023-05-23
Enamine
EN300-1942377-5.0g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
5g
$4184.0 2023-05-23
Enamine
EN300-1942377-1.0g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
1g
$1442.0 2023-05-23
Enamine
EN300-1942377-0.25g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
0.25g
$1328.0 2023-05-23
Enamine
EN300-1942377-10.0g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
10g
$6205.0 2023-05-23
Enamine
EN300-1942377-0.5g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
0.5g
$1385.0 2023-05-23
Enamine
EN300-1942377-2.5g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
2.5g
$2828.0 2023-05-23
Enamine
EN300-1942377-0.1g
3-(4-bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine
2228241-82-3
0.1g
$1269.0 2023-05-23

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine 関連文献

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amineに関する追加情報

Introduction to 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine (CAS No. 2228241-82-3)

3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228241-82-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a brominated aromatic ring and a fluorinated aliphatic side chain. The presence of both bromine and fluorine substituents imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structural motif of 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine consists of a phenyl ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. This arrangement creates a molecule with potential for diverse interactions with biological targets. Additionally, the 2,2-difluoropropan-1-amine moiety introduces fluorine atoms into the aliphatic chain, which is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Such structural features are often exploited to modulate pharmacokinetic properties and improve therapeutic efficacy.

In recent years, there has been growing interest in the development of novel compounds that incorporate halogenated aromatic rings and fluorinated aliphatic groups. These structural elements are known to influence both the physical chemical properties and the biological activity of molecules. For instance, bromine atoms can serve as handles for further chemical modification via cross-coupling reactions, while fluorine atoms are renowned for their ability to enhance binding interactions at protein targets. The combination of these features in 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine suggests that it may exhibit unique pharmacological properties.

One of the most compelling aspects of this compound is its potential application in the synthesis of biologically active molecules. The presence of both bromine and fluorine atoms makes it an attractive intermediate for constructing more complex scaffolds through various organic transformations. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce additional aryl or heteroaryl groups, thereby expanding the chemical space available for drug discovery. Furthermore, the amine functionality provides a site for further derivatization, allowing chemists to fine-tune the properties of the resulting compounds.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve drug-like properties such as lipophilicity, solubility, and metabolic stability. The incorporation of fluorine atoms into drug candidates has been associated with enhanced pharmacological activity and reduced toxicity. In particular, 2-fluoroalkyl groups have been shown to increase binding affinity to biological targets by influencing hydrogen bonding networks and hydrophobic interactions. Given these findings, 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine could serve as a valuable building block for developing novel therapeutics.

The 4-bromo-3-methoxyphenyl moiety in this compound is particularly noteworthy due to its structural similarity to several known bioactive molecules. Aromatic rings substituted with bromine and methoxy groups are frequently encountered in natural products and synthetic drugs, suggesting that this scaffold may have inherent biological activity. For instance, related compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. While 3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine has not yet been fully characterized in terms of its biological effects, its structural features suggest that it may possess similar or even improved pharmacological properties.

From a synthetic perspective, this compound offers several advantages for drug development. The presence of multiple reactive sites allows for versatile chemical manipulation, enabling chemists to explore diverse structural modifications. Additionally, the stability provided by the fluorine atoms ensures that the compound can be handled and stored under various conditions without significant degradation. These attributes make it an attractive candidate for further investigation in both academic and industrial settings.

In conclusion,3-(4-Bromo-3-methoxyphenyl)-2,2-difluoropropan-1-amine (CAS No. 2228241-82-3) is a structurally interesting molecule with potential applications in pharmaceutical research. Its unique combination of brominated aromatic and fluorinated aliphatic groups makes it a promising intermediate for developing novel drug candidates. As our understanding of structure-function relationships continues to evolve,this compound will likely play an important role in future therapeutic developments.

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